Ethyldihydro-alpha-isomorphine
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Overview
Description
Ethyldihydro-alpha-isomorphine is a semi-synthetic opioid derivative belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and is known for its analgesic properties. It is characterized by the presence of an ethyl group and a dihydro modification, which distinguishes it from its parent compound, morphine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyldihydro-alpha-isomorphine typically involves the hydrogenation of morphine or codeine derivativesCommon reagents used in this synthesis include hydrogen gas and palladium or platinum catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyldihydro-alpha-isomorphine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary alcohol group to a ketone.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Ethyldihydro-alpha-isomorphine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid synthesis and reaction mechanisms.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic and its pharmacokinetic properties.
Industry: Utilized in the development of new analgesic drugs and in the study of drug metabolism .
Mechanism of Action
Ethyldihydro-alpha-isomorphine exerts its effects primarily through interaction with the mu-opioid receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent decrease in neurotransmitter release. This results in analgesia, euphoria, and other opioid-related effects .
Comparison with Similar Compounds
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: A less potent opioid used for mild to moderate pain relief.
Dihydrocodeine: A semi-synthetic derivative with similar properties to ethyldihydro-alpha-isomorphine.
Hydromorphone: A more potent derivative used for severe pain management
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the ethyl group and the dihydro modification enhance its binding affinity to opioid receptors and alter its metabolic profile, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
63732-73-0 |
---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H25NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4,7,12-14,18,21H,3,5-6,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
InChI Key |
WXZAGXDWSRTXIQ-WVVQHKAJSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](CC5)O)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1 |
Origin of Product |
United States |
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